Synthesis of 2-Fluorobenzylamine hydrochloride from 2-fluorobenzonitrile
Synthesis of 2-Fluorobenzylamine hydrochloride from 2-fluorobenzonitrile
Topic: Synthesis of 2-Fluorobenzylamine Hydrochloride from 2-Fluorobenzonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Fluorobenzylamine hydrochloride is a critical fluorinated building block in medicinal chemistry, widely utilized in the synthesis of bioactive scaffolds (e.g., enzyme inhibitors, GPCR ligands). Its synthesis from 2-fluorobenzonitrile requires precise control over reduction conditions to prevent the formation of secondary amine dimers, a common byproduct in nitrile hydrogenations.
This guide details two distinct, high-fidelity protocols for this transformation:
-
Catalytic Hydrogenation (Method A): The preferred method for scalability and atom economy, utilizing Raney Nickel or Pd/C.
-
Hydride Reduction (Method B): A robust laboratory-scale method using Lithium Aluminum Hydride (LiAlH
).
Chemical Identity & Properties
| Property | Specification |
| Target Compound | 2-Fluorobenzylamine Hydrochloride |
| CAS Number (Free Base) | 89-99-6 |
| Molecular Formula | C |
| Molecular Weight | 161.60 g/mol (Salt); 125.14 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid (Salt); Colorless liquid (Free Base) |
| Boiling Point (Free Base) | 73–75 °C at 13 mmHg |
| Solubility | Soluble in water, ethanol, methanol; insoluble in non-polar solvents (Salt) |
Retrosynthetic Analysis & Mechanism
The reduction of the nitrile group (-CN) to the primary amine (-CH
Mechanistic Pathway
-
Primary Reduction: Nitrile is reduced to an imine, then to the primary amine.
-
Side Reaction (Dimerization): The newly formed primary amine acts as a nucleophile, attacking the electrophilic imine intermediate. This forms a secondary imine, which is subsequently reduced to a secondary amine (dimer).
-
Suppression Strategy:
-
Ammonia Additive: Saturating the reaction with NH
shifts the equilibrium away from the secondary amine by competing with the primary amine for the imine intermediate. -
Acidic Conditions: Protonating the primary amine (forming the ammonium salt) renders it non-nucleophilic, effectively stopping the side reaction.
-
Figure 1: Reaction mechanism highlighting the primary reduction pathway and the dimerization side reaction.
Method A: Catalytic Hydrogenation (Scalable)
This method is preferred for scale-up due to mild conditions and ease of workup. The use of Raney Nickel (Ra-Ni) in the presence of ammonia is the industrial standard for suppressing secondary amine formation.
Reagents & Equipment[7]
-
Substrate: 2-Fluorobenzonitrile (1.0 equiv)
-
Catalyst: Raney Nickel (approx. 10-20 wt% of substrate) or 10% Pd/C.
-
Solvent: Methanol (MeOH) saturated with Ammonia (NH
) gas. -
Hydrogen Source: H
gas (balloon or Parr shaker).[6] -
Equipment: High-pressure hydrogenation vessel (autoclave) or Parr shaker.
Protocol
-
Preparation: In a hydrogenation bottle, dissolve 2-fluorobenzonitrile (e.g., 10.0 g) in methanolic ammonia (100 mL, approx. 7N NH
in MeOH).-
Note: The ammonia is crucial. Without it, dimer formation can exceed 20%.
-
-
Catalyst Addition: Carefully add Raney Nickel (2.0 g slurry in water/MeOH).
-
Safety: Raney Nickel is pyrophoric when dry. Keep wet and under inert atmosphere (Argon/Nitrogen) before use.
-
-
Hydrogenation: Purge the vessel with N
three times, then with H . Pressurize to 3–5 atm (45–75 psi) and shake/stir at room temperature (20–25 °C). -
Monitoring: Monitor H
uptake. Reaction is typically complete when uptake ceases (4–12 hours depending on pressure). Verify by TLC or GC. -
Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (keep catalyst wet). Wash the pad with methanol.
-
Concentration: Evaporate the filtrate under reduced pressure to remove solvent and excess ammonia.
-
Salt Formation: Dissolve the crude oil in diethyl ether (50 mL). Cool to 0 °C. Slowly add 4M HCl in dioxane or bubble HCl gas until precipitation is complete.
-
Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.
Method B: Hydride Reduction (Laboratory Scale)
For small-scale synthesis where high-pressure equipment is unavailable, Lithium Aluminum Hydride (LiAlH
Reagents
-
Substrate: 2-Fluorobenzonitrile.
-
Reductant: LiAlH
(1.5–2.0 equiv). -
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et
O).
Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N
inlet. -
Reagent Prep: Charge the flask with LiAlH
(2.0 equiv) and anhydrous THF. Cool to 0 °C. -
Addition: Dissolve 2-fluorobenzonitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes.-
Observation: Exothermic reaction; maintain temperature <10 °C during addition.
-
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 2–4 hours.
-
Quench (Fieser Method): Cool to 0 °C. Carefully add:
-
mL Water (per
g LiAlH used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (per
-
Workup: Stir until a granular white precipitate forms. Filter off the aluminum salts. Dry the filtrate over Na
SO and concentrate to yield the free amine oil. -
Salt Formation: Convert to hydrochloride salt as described in Method A.
Process Workflow
Figure 2: Operational workflow for the synthesis and isolation of 2-fluorobenzylamine hydrochloride.
Safety & Handling
Fluorinated Compounds
While the C-F bond is generally stable, fluorinated benzylamines can be corrosive and toxic. Always handle in a fume hood.
Reducing Agents[7][8][9][10]
-
Raney Nickel: Highly pyrophoric. Never let it dry out in air. Dispose of in a dedicated waste container submerged in water/acid.
-
LiAlH
: Reacts violently with water and protic solvents releasing H gas. Ensure all glassware is oven-dried.
Hydrogen Gas
High-pressure hydrogenation poses explosion risks. Ensure autoclave integrity and use blast shields where appropriate.
References
-
BenchChem. "The Pivotal Role of 2-Fluorobenzonitrile: A Comprehensive Technical Guide." BenchChem Technical Library. Link
-
PrepChem. "Synthesis of 2,6-Difluorobenzylamine hydrochloride." PrepChem.com. Link
-
Sigma-Aldrich. "2-Fluorobenzylamine Product Specification & Safety Data Sheet." Merck KGaA. Link
-
ChemicalBook. "2-Fluorobenzylamine Hydrochloride Properties and Suppliers." ChemicalBook.[4][7] Link
-
US Patent 6,452,056. "Process for the preparation of fluorobenzyl derivatives." Google Patents. Link
Sources
- 1. 2-Fluorobenzylamine(89-99-6) 1H NMR [m.chemicalbook.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Fluorobenzylamine 96 89-99-6 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Fluorobenzylamine | 89-99-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 7. 2-FLUOROBENZYLAMINE HYDROCHLORIDE [m.chemicalbook.com]
